molecular formula C14H18N4O4 B12090045 Alanylproline-4-nitroanilide

Alanylproline-4-nitroanilide

Cat. No.: B12090045
M. Wt: 306.32 g/mol
InChI Key: UGYPXDYOSJWGPL-UHFFFAOYSA-N
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Description

Alanylproline-4-nitroanilide is a synthetic peptide derivative comprising the dipeptide alanylproline (Ala-Pro) linked to a 4-nitroaniline group. Such nitroanilide compounds are widely used as chromogenic substrates in enzymatic assays, particularly for detecting protease activity. The 4-nitroaniline moiety releases a yellow-colored product upon cleavage, enabling spectrophotometric quantification of enzyme kinetics . These compounds share a nitroaniline group but differ in peptide chain composition, influencing their solubility, substrate specificity, and applications .

Properties

IUPAC Name

N-(2-aminopropanoyl)-1-(4-nitrophenyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4/c1-9(15)13(19)16-14(20)12-3-2-8-17(12)10-4-6-11(7-5-10)18(21)22/h4-7,9,12H,2-3,8,15H2,1H3,(H,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGYPXDYOSJWGPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(=O)C1CCCN1C2=CC=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alanylproline-4-nitroanilide typically involves the solid-phase method. One common approach uses 5-amino-2-nitrobenzoic acid instead of 4-nitroaniline due to the low nucleophilicity of the amino group in 4-nitroaniline. The process involves coupling the protected amino acids with the resin-bound 5-amino-2-nitrobenzoic acid using reagents like 2-(H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) and p-dimethylaminopyridine . The reaction conditions are carefully controlled to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification techniques ensures consistent quality and efficiency. The solid-phase synthesis method is preferred due to its scalability and ability to produce large quantities of the compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

Alanylproline-4-nitroanilide undergoes several types of chemical reactions, including hydrolysis, reduction, and substitution. The most common reaction is hydrolysis by proteolytic enzymes, which cleaves the peptide bond, releasing 4-nitroaniline.

Common Reagents and Conditions

    Hydrolysis: Enzymatic hydrolysis using specific proteases like aminopeptidases.

    Reduction: Chemical reduction of the nitro group using reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation with palladium on carbon (Pd/C).

    Substitution: Nucleophilic substitution reactions involving the amino group of 4-nitroaniline.

Major Products Formed

    Hydrolysis: 4-nitroaniline and the corresponding peptide fragments.

    Reduction: 4-aminophenylalanine derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

Alanylproline-4-nitroanilide has a wide range of applications in scientific research:

    Chemistry: Used as a substrate in enzyme kinetics studies to measure the activity of proteolytic enzymes.

    Biology: Employed in assays to study enzyme specificity and inhibition.

    Medicine: Utilized in diagnostic tests to detect enzyme deficiencies or abnormalities.

    Industry: Applied in quality control processes to monitor enzyme activity in various products.

Mechanism of Action

The primary mechanism of action of alanylproline-4-nitroanilide involves its hydrolysis by specific proteolytic enzymes. The compound serves as a substrate, and upon enzymatic cleavage, it releases 4-nitroaniline. The released 4-nitroaniline can be quantitatively measured due to its yellow color, allowing researchers to determine the enzyme’s activity. The molecular targets are the active sites of the proteolytic enzymes, and the pathways involved include the catalytic hydrolysis of the peptide bond.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Feature Primary Application
Alanylproline-4-NA* N/A C₁₂H₁₅N₅O₄ 313.29 Dipeptide + nitroaniline Hypothetical protease substrate
Glycylproline 4-NA 60189-43-7 C₁₁H₁₃N₅O₄ 283.25 Dipeptide backbone DPP-IV substrate
L-Alanine 4-NA 1668-13-9 C₉H₁₀N₄O₃ 222.20 Single amino acid Aminopeptidase assays
4-(4-Nitrophenylazo)aniline 730-40-5 C₁₂H₁₀N₄O₂ 242.24 Azo group Dye intermediate
3-Methyl-4-nitroaniline N/A C₇H₈N₂O₂ 152.15 Methyl substitution Synthesis precursor

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